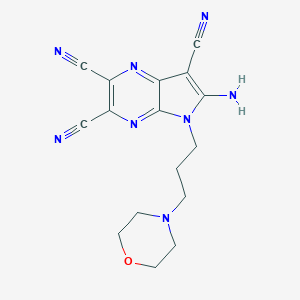
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is an organic compound that features a cyano group, a hydroxyphenyl group, and an iodophenyl group attached to an acrylamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxybenzaldehyde with malononitrile to form 2-cyano-3-(2-hydroxyphenyl)acrylonitrile. This intermediate is then reacted with 2-iodoaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
化学反应分析
Types of Reactions
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted acrylamides.
科学研究应用
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and hydroxyphenyl groups can participate in hydrogen bonding and other interactions, while the iodophenyl group can facilitate halogen bonding or act as a leaving group in substitution reactions.
相似化合物的比较
Similar Compounds
2-cyano-3-(2-hydroxyphenyl)-N-phenylacrylamide: Lacks the iodine atom, which may affect its reactivity and interactions.
2-cyano-3-(2-methoxyphenyl)-N-(2-iodophenyl)acrylamide: Contains a methoxy group instead of a hydroxy group, altering its electronic properties.
2-cyano-3-(4-hydroxyphenyl)-N-(2-iodophenyl)acrylamide: The hydroxy group is in a different position, which can influence its steric and electronic effects.
Uniqueness
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is unique due to the presence of both hydroxy and iodine substituents, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications.
属性
分子式 |
C16H11IN2O2 |
|---|---|
分子量 |
390.17 g/mol |
IUPAC 名称 |
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H11IN2O2/c17-13-6-2-3-7-14(13)19-16(21)12(10-18)9-11-5-1-4-8-15(11)20/h1-9,20H,(H,19,21)/b12-9- |
InChI 键 |
UHTMDCGSLYTNBJ-XFXZXTDPSA-N |
SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)O |
手性 SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2I)O |
规范 SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)
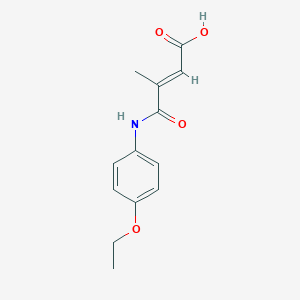
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)
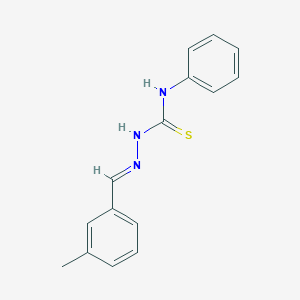
![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
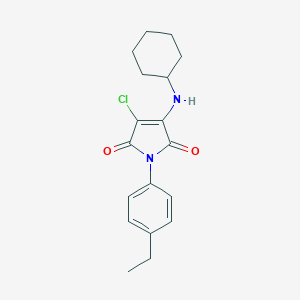
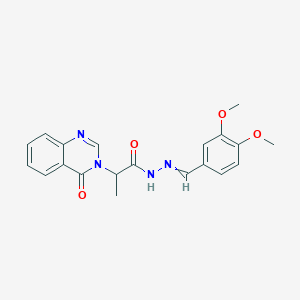
![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)
